1-{7H,8H,9H,10H-PYRAZINO[1,2-B]INDAZOL-1-YL}-4-(THIOPHENE-3-CARBONYL)PIPERAZINE
Description
The compound 1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}-4-(thiophene-3-carbonyl)piperazine (CAS: 1903434-36-5) features a pyrazinoindazole core fused to a piperazine ring, further substituted with a thiophene-3-carbonyl group. Its molecular formula is C₁₈H₂₁N₇O₂, with a molecular weight of 367.41 g/mol . Key structural elements include:
- A piperazine linker, enhancing solubility and enabling modular functionalization.
- A thiophene carbonyl group, contributing to electronic delocalization and hydrogen-bonding capacity.
Properties
IUPAC Name |
[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c25-19(14-5-12-26-13-14)23-10-8-22(9-11-23)18-17-15-3-1-2-4-16(15)21-24(17)7-6-20-18/h5-7,12-13H,1-4,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWETWMHOLMXRLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{7H,8H,9H,10H-PYRAZINO[1,2-B]INDAZOL-1-YL}-4-(THIOPHENE-3-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazinoindazole core, followed by the introduction of the thiophene ring and the piperazine moiety. Common reagents used include halogenated intermediates, organometallic catalysts, and various solvents under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-{7H,8H,9H,10H-PYRAZINO[1,2-B]INDAZOL-1-YL}-4-(THIOPHENE-3-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-{7H,8H,9H,10H-PYRAZINO[1,2-B]INDAZOL-1-YL}-4-(THIOPHENE-3-CARBONYL)PIPERAZINE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{7H,8H,9H,10H-PYRAZINO[1,2-B]INDAZOL-1-YL}-4-(THIOPHENE-3-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Group Comparison
The table below highlights structural similarities and differences between the target compound and related molecules:
Key Observations :
- The target compound’s pyrazinoindazole-piperazine scaffold is distinct from the bis-pyrazole (7b) and quinoline (7c) systems but shares modularity with ponatinib’s piperazine linker .
Key Observations :
- High-yield syntheses (e.g., 75% for Compound 10) often involve straightforward condensation reactions, whereas multi-step processes (e.g., ponatinib) suffer from lower yields .
- The absence of synthetic details for the target compound limits direct comparison, but its structural complexity may necessitate multi-step routes similar to ponatinib .
Physicochemical and Spectroscopic Properties
Infrared (IR) and nuclear magnetic resonance (NMR) data provide insights into functional group behavior:
Biological Activity
The compound 1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}-4-(thiophene-3-carbonyl)piperazine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties based on recent studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H18N4OS
- Molecular Weight : 306.41 g/mol
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound was tested against various bacterial strains. It showed notable effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial protein biosynthesis by targeting the 70S ribosomal complex .
Anticancer Activity
Research indicates that derivatives of piperazine compounds have potential anticancer effects. The following findings are noteworthy:
- Inhibition of Cancer Cell Proliferation : Studies have shown that similar compounds can inhibit the growth of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MV4;11 (leukemia) through apoptosis induction and cell cycle arrest mechanisms .
Other Pharmacological Activities
Beyond antimicrobial and anticancer properties, this class of compounds exhibits various other biological activities:
- Anti-inflammatory Effects : Some studies suggest that thiophene-containing piperazine derivatives may possess anti-inflammatory properties by modulating inflammatory cytokine levels.
- Antioxidant Activity : The presence of heteroatoms in the structure contributes to antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
Study 1: Antimicrobial Evaluation
A study focused on synthesizing piperazine derivatives highlighted the antimicrobial efficacy of compounds with thiophene moieties. These derivatives were tested against E. coli and Staphylococcus aureus with results indicating a higher potency than traditional antibiotics like ciprofloxacin .
Study 2: Anticancer Potential
In another investigation, a series of pyrazinoindazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results demonstrated significant inhibition of cell growth at micromolar concentrations, suggesting a promising avenue for cancer therapy .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}-4-(thiophene-3-carbonyl)piperazine with high purity?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the pyrazinoindazole core followed by coupling with the thiophene-carbonyl-piperazine moiety. Key steps include:
- Ring Formation : Use carbonyldiimidazole (CDI) to activate carboxylic acid intermediates for cyclization under reflux conditions (DMF, 100°C) .
- Catalysis : Optimize yields using palladium catalysts for cross-coupling reactions, as seen in analogous triazolopyrazine syntheses .
- Purification : Employ recrystallization from DMFA/i-propanol mixtures to isolate high-purity crystals .
Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?
- Methodological Answer : A combination of techniques is critical:
- NMR Spectroscopy : H and C NMR identify hydrogen/carbon environments, such as the thiophene carbonyl (δ ~165-170 ppm) and piperazine protons (δ ~3.5-4.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns (e.g., loss of the thiophene moiety) .
- IR Spectroscopy : Detect carbonyl stretching (~1650 cm) and aromatic C-H bonds (~3100 cm) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the bioactivity of this compound against specific molecular targets?
- Methodological Answer :
- Target Selection : Prioritize kinases or GPCRs based on structural similarity to triazolopyrazine derivatives, which show affinity for adenosine receptors .
- Assay Design : Use fluorescence polarization assays for binding affinity studies and cell-based assays (e.g., cAMP modulation) for functional activity .
- Controls : Include reference inhibitors (e.g., Caffeine for adenosine receptors) and validate results with orthogonal methods like SPR .
Q. What strategies are recommended for resolving contradictions in reported bioactivity data across different studies?
- Methodological Answer :
- Meta-Analysis : Systematically compare datasets using statistical tools (e.g., ANOVA) to identify variables like assay conditions or impurity levels .
- Replication Studies : Reproduce experiments under standardized protocols (e.g., fixed pH, temperature) to isolate confounding factors .
- Theoretical Alignment : Reconcile discrepancies by linking results to established mechanisms (e.g., allosteric vs. orthosteric binding) .
Q. How can computational modeling and AI enhance the study of this compound's pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict metabolic stability .
- Machine Learning (ML) : Train models on ADME datasets to forecast bioavailability and blood-brain barrier penetration .
- COMSOL Multiphysics : Optimize reaction parameters (e.g., flow rates, solvent ratios) for scalable synthesis .
Q. What are the challenges in optimizing reaction yields for large-scale synthesis, and how can factorial design address them?
- Methodological Answer :
- Key Challenges : Competing side reactions (e.g., hydrolysis of the thiophene carbonyl) and solvent compatibility .
- Factorial Design : Use a 2 design to test variables (temperature, catalyst loading, solvent ratio). For example:
- Factor 1 : Temperature (80°C vs. 100°C)
- Factor 2 : Catalyst (Pd(OAc) vs. PdCl)
- Response : Yield (%) and purity .
- Analysis : Apply ANOVA to identify significant interactions and optimize conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
